N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Overview
Description
N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a useful research compound. Its molecular formula is C20H17FN2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide is 336.12740595 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
PET Imaging and Serotonin Receptors
N-(3-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide, known as [18F]p-MPPF, is a radiolabeled antagonist used in the study of 5-HT1A receptors through Positron Emission Tomography (PET) imaging. This compound allows for the investigation of the serotonergic neurotransmission in various animal models and humans, highlighting its utility in exploring brain function and disorders related to the serotonin system. Studies demonstrate its effectiveness in autoradiography and PET scans across different species, including rats, cats, monkeys, and humans, providing valuable insights into serotonin dynamics, receptor density, and distribution (Plenevaux et al., 2000; Plenevaux et al., 2000).
Cancer Research
Another significant application of related compounds is in cancer research, where derivatives of N-(3-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide have been explored for their potential as c-MET inhibitors. These inhibitors play a crucial role in targeting cellular pathways involved in cancer progression, offering a new scaffold for the development of anti-cancer therapies. Specific derivatives have demonstrated potent inhibitory activities against the c-MET receptor and exhibited high anticancer activity against tested cancer cell lines, presenting a promising avenue for therapeutic intervention in malignancies (Jiang et al., 2016).
Pharmacokinetic Studies
The compound has also been involved in pharmacokinetic studies aimed at understanding the behavior of novel pharmaceuticals. These studies focus on dissecting the complexities of drug metabolism and distribution within the body, contributing to the development of medications with optimal efficacy and safety profiles. By examining the pharmacokinetics of related benzamide derivatives, researchers can refine dosing regimens and predict potential interactions, enhancing the drug development process (Harrison et al., 2012).
Neurological Research
In the field of neurology, [18F]p-MPPF has been utilized to enhance the understanding of brain disorders such as epilepsy. Voxel-based analysis of asymmetry index maps using [18F]p-MPPF PET has shown increased specificity in localizing the epileptogenic zone in temporal lobe epilepsies. This non-invasive imaging technique offers improved sensitivity and specificity over traditional methods, aiding in the precise identification of epileptic foci and informing surgical interventions for drug-resistant epilepsy (Didelot et al., 2010).
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-methoxy-N-pyridin-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-25-18-10-3-2-9-17(18)20(24)23(19-11-4-5-12-22-19)14-15-7-6-8-16(21)13-15/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXFAICDHCYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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